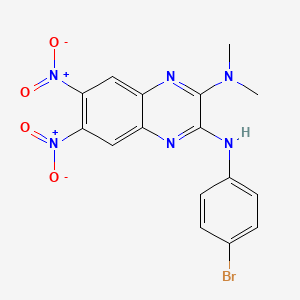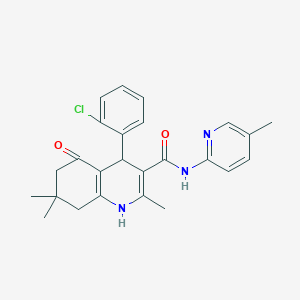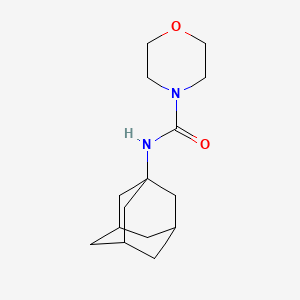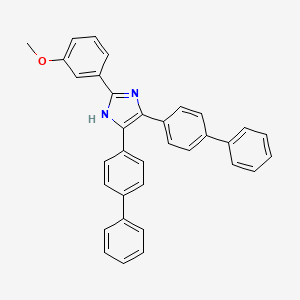
N'-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a quinoxaline derivative that has been shown to have a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine involves its binding to the NMDA receptor and blocking its activity. This leads to a reduction in the excitatory neurotransmission mediated by the receptor. This mechanism has been extensively studied and characterized, and has been shown to be highly selective for the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine are complex and varied. It has been shown to have neuroprotective effects in various models of neurological damage, including stroke and traumatic brain injury. It has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, it has been shown to have potential as a treatment for depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its well-characterized mechanism of action. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are many potential future directions for research involving N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine. These include further studies of its neuroprotective and anticonvulsant effects, as well as its potential use in the treatment of depression and anxiety. Additionally, there may be potential for the development of new drugs based on the structure of this compound, which could have improved efficacy and reduced side effects compared to existing treatments. Finally, there may be potential for the use of this compound in combination with other drugs or therapies to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine involves the reaction of 4-bromoaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride. The resulting product is then reacted with dimethylamine and nitric acid to yield the final compound. This method has been extensively studied and optimized for high yields and purity.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine has a range of potential scientific research applications. It has been shown to have potent activity as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a range of neurological processes. This makes it a potential tool for studying the role of the NMDA receptor in various diseases and conditions.
Propriétés
IUPAC Name |
2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN6O4/c1-21(2)16-15(18-10-5-3-9(17)4-6-10)19-11-7-13(22(24)25)14(23(26)27)8-12(11)20-16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMYNOLGMZOSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC(=C(C=C2N=C1NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)


![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)


![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![1-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4968680.png)